2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile

Description

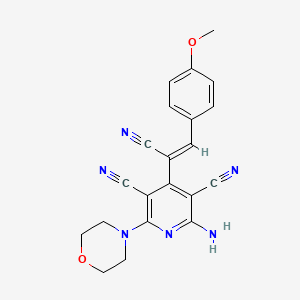

2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile is a pyridine-3,5-dicarbonitrile derivative featuring a morpholino group at position 6 and a 1-cyano-2-(4-methoxyphenyl)vinyl substituent at position 4.

Properties

Molecular Formula |

C21H18N6O2 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-morpholin-4-ylpyridine-3,5-dicarbonitrile |

InChI |

InChI=1S/C21H18N6O2/c1-28-16-4-2-14(3-5-16)10-15(11-22)19-17(12-23)20(25)26-21(18(19)13-24)27-6-8-29-9-7-27/h2-5,10H,6-9H2,1H3,(H2,25,26)/b15-10+ |

InChI Key |

KYVJSCFMDRRRJZ-XNTDXEJSSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C2=C(C(=NC(=C2C#N)N3CCOCC3)N)C#N |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C2=C(C(=NC(=C2C#N)N3CCOCC3)N)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- Pyridine derivative with amino and cyano substituents at positions 2, 3, and 5.

- 4-Methoxybenzaldehyde as the aldehyde component.

- Malononitrile as the active methylene compound.

- Morpholine for substitution at the 6-position.

- Ammonium acetate and glacial acetic acid as catalysts and solvents.

Stepwise Synthetic Procedure

Condensation Reaction

The acetyl group on the pyridine derivative reacts with 4-methoxybenzaldehyde under reflux in glacial acetic acid with ammonium acetate. This forms a chalcone intermediate via a Knoevenagel condensation.Formation of Imino Derivative

The chalcone intermediate reacts with ammonium acetate to form an imino derivative.Michael Addition

The active methylene group of malononitrile undergoes Michael addition to the imino intermediate, generating a non-isolable intermediate.Auto-oxidation and Tautomerization

The intermediate undergoes in situ auto-oxidation followed by tautomerization, yielding the final substituted pyridine compound with the 1-cyano-2-(4-methoxyphenyl)vinyl group and morpholine substitution.Purification

The crude product is cooled, filtered, washed with water, dried, and recrystallized from ethanol to obtain the pure compound.

Reaction Conditions

- Reflux temperature: Typically 6–8 hours.

- Solvent: Glacial acetic acid.

- Catalyst: Ammonium acetate (approx. 8 mmol per 1 mmol of starting pyridine derivative).

- Monitoring: Thin-layer chromatography (TLC) to track reaction progress.

Research Findings and Spectral Data

- IR Spectroscopy : Characteristic absorption bands for NH2 groups (~3360 and 3280 cm⁻¹), cyano groups (~2200 cm⁻¹), and aromatic C=C stretching.

- 1H NMR : Signals corresponding to aromatic protons, vinyl protons, NH2 protons, and morpholine ring protons.

- Elemental Analysis : Confirms the expected molecular formula and purity.

- Mass Spectrometry : Molecular ion peaks consistent with the calculated molecular weight.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Time (h) | Temperature | Outcome/Notes |

|---|---|---|---|---|

| Knoevenagel Condensation | Pyridine derivative + 4-methoxybenzaldehyde + AcOH + NH4OAc | 6–8 | Reflux | Formation of chalcone intermediate |

| Imino Derivative Formation | Ammonium acetate | - | Reflux | Conversion to imino intermediate |

| Michael Addition | Malononitrile | - | Reflux | Addition to imino intermediate |

| Auto-oxidation/Tautomerization | In situ, no added reagents | - | Reflux | Formation of final product |

| Purification | Filtration, washing, recrystallization | - | Room temp | Pure crystalline compound |

Alternative Synthetic Routes and Notes

- Some studies have used ethyl cyanoacetate instead of malononitrile to yield ester derivatives with similar substitution patterns.

- Morpholine substitution can be introduced via nucleophilic substitution on a halogenated pyridine intermediate.

- The reaction is sensitive to solvent and catalyst choice; glacial acetic acid and ammonium acetate provide optimal yields.

- The reaction mechanism involves tandem condensation and addition steps, which are well-supported by spectral and elemental data.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the precursor molecule can be readily replaced by nucleophiles.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include piperidine, 1,4-dioxane, and various aldehydes. Reaction conditions often involve heating and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include derivatives with different substituents on the pyridine ring, which can exhibit unique optical and chemical properties .

Scientific Research Applications

2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways are still under investigation, but its ability to exhibit fluorescence suggests interactions with cellular components involved in light emission and energy transfer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-3,5-dicarbonitrile derivatives are widely studied for their diverse applications, including medicinal chemistry and materials science. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent variations at positions 4 and 6, synthesis yields, melting points, and functional implications.

Substituent Variations at Position 6

The morpholino group in the target compound distinguishes it from analogs with sulfur-containing or other nitrogen-based substituents:

- 6-(Phenylsulfanyl) derivatives: Compounds like 2-Amino-4-(4-methoxyphenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile (Yield: 66%, mp: 252–254°C) exhibit lower yields compared to morpholino-containing analogs, possibly due to the steric and electronic challenges of introducing sulfur groups. Sulfanyl derivatives are associated with moderate melting points, reflecting weaker intermolecular interactions compared to cyclic amines .

- 6-(Piperidin-1-yl) derivatives: 2-Amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile (Yield: 45%, mp: 198–200°C) shows reduced yield and lower melting point than sulfanyl analogs, suggesting that piperidine’s aliphatic nature may compromise crystallinity. Morpholino’s oxygen atom could enhance polarity and stability .

Substituent Variations at Position 4

The 1-cyano-2-(4-methoxyphenyl)vinyl group in the target compound contrasts with simpler aryl or alkyl substituents:

- 4-Aryl derivatives: Compounds like 2-Amino-4-(4-fluorophenyl)-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile (Yield: 78%, mp: 220–222°C) demonstrate that electron-withdrawing groups (e.g., -F) improve yields but reduce melting points due to decreased molecular symmetry.

- 4-(4-Methoxyphenyl) derivatives: 2-Amino-4-(4-methoxyphenyl)-6-(p-tolylthio)pyridine-3,5-dicarbonitrile (Yield: 82%, mp: 230–231°C) highlights the role of methoxy groups in improving solubility and yield. The vinyl extension in the target compound could further optimize electronic properties for applications like corrosion inhibition or receptor binding .

Functional Implications of Substituent Differences

- Morpholino vs. This makes the target compound a candidate for drug design targeting polar active sites .

- Vinyl Cyan vs. Simple Aryl Groups : The conjugated vinyl cyan group at position 4 may enhance electron-withdrawing effects, stabilizing charge-transfer complexes. This property is critical in corrosion inhibition, as seen in related pyridine derivatives with low energy gaps and high adsorption capacities .

Biological Activity

2-Amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 386.4 g/mol

- CAS Number : 6235520

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the areas of anticancer, antibacterial, and antiviral properties. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. Notably:

- Cell Lines Tested :

- HeLa (cervical cancer)

- HCT116 (colorectal cancer)

- NCI-H460 (lung cancer)

The compound demonstrated significant inhibitory effects on cell proliferation with IC values ranging from 1.8 to 3.2 µM against selected cell lines, indicating potent anticancer activity.

| Cell Line | IC (µM) | Activity |

|---|---|---|

| HeLa | 2.0 | Moderate Inhibition |

| HCT116 | 1.8 | Strong Inhibition |

| NCI-H460 | 3.2 | Moderate Inhibition |

Antibacterial Activity

In vitro studies have assessed the antibacterial properties of the compound against various bacterial strains:

- Tested Strains :

- E. coli

- Staphylococcus aureus

The results indicated moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µM, while no significant activity was observed against Staphylococcus aureus.

Antiviral Activity

The compound was also evaluated for its antiviral potential:

- It exhibited moderate activity against respiratory viruses, particularly respiratory syncytial virus (RSV), with an effective concentration (EC) of 58 µM.

The proposed mechanisms by which this compound exerts its biological effects include:

- DNA Intercalation : The compound's structure allows it to intercalate into double-stranded DNA (dsDNA), disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and viral replication.

Case Studies and Research Findings

Recent studies have highlighted the promising nature of this compound in preclinical settings:

- Study on Antiproliferative Effects :

- Antibacterial Evaluation :

- Antiviral Studies :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-4-(1-cyano-2-(4-methoxyphenyl)vinyl)-6-morpholinopyridine-3,5-dicarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : This compound is synthesized via a one-pot multicomponent reaction involving aryl aldehydes, malononitrile, and primary amines. For example, substituted aldehydes (e.g., 4-methoxybenzaldehyde) react with malononitrile and morpholine under solvent-free conditions at 80–100°C for 6–8 hours. Optimization includes adjusting molar ratios (e.g., 1:2:1 for aldehyde:malononitrile:amine), using catalysts like piperidine (0.5–1 mol%), and controlling temperature to minimize side reactions. Yield improvements (75–85%) are achieved by avoiding protic solvents and ensuring anhydrous conditions .

Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with a Bruker SMART APEX CCD area-detector diffractometer (Mo-Kα radiation, λ = 0.71073 Å) resolves the crystal structure. Space group determination (e.g., monoclinic P2₁/c) and unit cell parameters (a = 10.8650 Å, b = 14.0010 Å, c = 14.3021 Å, β = 94.697°) are validated using SHELXL for refinement .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., vinyl protons at δ 7.2–7.8 ppm; morpholine carbons at δ 45–55 ppm). IR spectroscopy identifies CN stretches (~2200 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods elucidate the binding interactions of this compound with biological targets like CDK2?

- Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using the CDK2 crystal structure (PDB ID: 1HCL) reveals binding modes. Key interactions include:

- Hydrogen bonding between the amino group and Asp85.

- π-π stacking of the 4-methoxyphenyl group with Phe82.

- Hydrophobic interactions of the morpholine ring with Leu83.

Free energy calculations (MM-GBSA) and MD simulations (50 ns) assess stability. Validation requires comparing docking scores (e.g., ΔG = −9.2 kcal/mol) with experimental IC₅₀ values .

Q. What strategies resolve contradictions in cytotoxicity data across different cancer cell lines?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.1 μM in prostate cancer vs. 74.1 μM in cervical cancer) may arise from:

- Cell-line specificity : Variations in membrane permeability (e.g., P-gp efflux pumps in resistant lines).

- Assay conditions : MTT vs. SRB assays; incubation time (48 vs. 72 hours).

- Solubility : Use DMSO concentrations ≤0.1% to avoid solvent toxicity.

Validate results via dose-response curves (3 replicates) and orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The cyano group activates the pyridine ring toward nucleophilic attack at the 4-position. For example, in SNAr reactions with thiophenol:

- Kinetic studies (HPLC monitoring) show a second-order rate constant (k = 0.12 M⁻¹s⁻¹) in DMF at 60°C.

- DFT calculations (B3LYP/6-31G*) reveal a lowered LUMO energy (−2.1 eV) at the reaction site due to cyano conjugation .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.